molecular formula C17H22N4O2 B12268998 4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12268998
M. Wt: 314.4 g/mol
InChI Key: XGNSXYPEGFAJIV-UHFFFAOYSA-N
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Description

4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine ring is then introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom . The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}pyrimidine is unique due to the combination of the pyrimidine core, methoxy groups, and piperazine ring. This unique structure may confer specific biological activities and pharmacokinetic properties that are not present in similar compounds .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-methoxy-6-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O2/c1-22-15-5-3-4-14(10-15)12-20-6-8-21(9-7-20)16-11-17(23-2)19-13-18-16/h3-5,10-11,13H,6-9,12H2,1-2H3

InChI Key

XGNSXYPEGFAJIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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